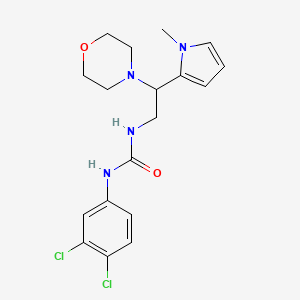

1-(3,4-dichlorophenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea

Description

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22Cl2N4O2/c1-23-6-2-3-16(23)17(24-7-9-26-10-8-24)12-21-18(25)22-13-4-5-14(19)15(20)11-13/h2-6,11,17H,7-10,12H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAVUAVFMPTMKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.

Synthesis of the pyrrole intermediate: The pyrrole ring is synthesized through a series of reactions, often starting from simple amines and aldehydes.

Coupling of intermediates: The dichlorophenyl and pyrrole intermediates are coupled together using a suitable coupling reagent, such as a carbodiimide, to form the desired urea linkage.

Introduction of the morpholinoethyl group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer double bonds or oxygen atoms.

Scientific Research Applications

Medicinal Applications

Antitumor Activity

Research indicates that derivatives of 1-(3,4-dichlorophenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea exhibit potent antitumor properties. For instance, studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable case study involved the compound's efficacy against breast cancer cells, where it was shown to significantly reduce cell viability in vitro .

Anthelmintic Activity

The compound has also been evaluated for its anthelmintic properties. A high-throughput screening method was developed to assess its effectiveness against Caenorhabditis elegans, a model organism for studying nematode infections. Results indicated that the compound displayed promising activity, suggesting potential for development as an anthelmintic agent .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to mitigate oxidative stress and inflammation in neuronal cells, indicating a possible role in treating conditions like Alzheimer's disease .

Agricultural Applications

Pesticidal Properties

The compound's structural characteristics suggest potential use as a pesticide. Preliminary studies have shown that it can effectively target specific pests while exhibiting low toxicity to beneficial insects. This selective toxicity is crucial for sustainable agricultural practices .

Data Tables

| Application Area | Activity Type | Findings Summary |

|---|---|---|

| Medicinal | Antitumor | Inhibits cancer cell proliferation; induces apoptosis |

| Medicinal | Anthelmintic | Effective against C. elegans; potential anthelmintic agent |

| Medicinal | Neuroprotection | Reduces oxidative stress; anti-inflammatory effects |

| Agricultural | Pesticidal | Selectively targets pests; low toxicity to beneficial insects |

Case Studies

-

Antitumor Efficacy Study

- Objective: To evaluate the cytotoxic effects of the compound on breast cancer cells.

- Methodology: Cell viability assays were conducted using various concentrations of the compound.

- Results: Significant reduction in cell viability was observed at higher concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

-

Anthelmintic Screening

- Objective: To assess the effectiveness against nematodes.

- Methodology: A high-throughput screening approach was utilized with C. elegans.

- Results: The compound demonstrated significant anthelmintic activity, leading to paralysis and death of nematodes within 24 hours.

-

Neuroprotection in Alzheimer's Models

- Objective: To investigate neuroprotective properties in neuronal cultures exposed to amyloid-beta.

- Methodology: Neuronal cultures were treated with the compound prior to exposure to amyloid-beta.

- Results: The treatment reduced markers of oxidative stress and inflammation, indicating protective effects against neurodegeneration.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 1-(3,4-dichlorophenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea with structurally related di-substituted ureas from the literature:

*Calculated based on structural formula; experimental data unavailable in provided evidence.

Key Observations:

Structural Complexity: The target compound’s morpholino and methylpyrrolyl groups distinguish it from simpler analogs like 6g () and the pyrimidinyl derivative (). These substituents may improve solubility (morpholino) and membrane permeability (pyrrolyl) compared to purely aromatic analogs .

Electronic Effects: Compounds like NCPdCPU () incorporate electron-withdrawing nitro groups, which could enhance electrophilic reactivity or binding to biological targets.

Biological Activity: Analogs such as BTdCPU demonstrate growth inhibition, suggesting that di-substituted ureas with 3,4-dichlorophenyl groups may share mechanisms of action. The target compound’s pyrrolyl and morpholino groups could modulate specificity or potency .

Synthetic Accessibility: High-yield syntheses (e.g., 81.9% for 6g) highlight the feasibility of producing diaryl ureas.

Biological Activity

1-(3,4-dichlorophenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C21H22Cl2N4O

- Molecular Weight : 436.34 g/mol

- CAS Number : 338785-83-4

The biological activity of this compound primarily involves its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Research indicates that the compound may act as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. Inhibiting MAO can lead to increased levels of monoamines such as dopamine and serotonin, potentially benefiting conditions like depression and Parkinson's disease .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines and mediators in activated microglia cells. This suggests potential applications in neurodegenerative diseases characterized by neuroinflammation .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a study examining the effects of the compound on Parkinson's disease models, it was found that prophylactic treatment with the compound significantly reduced dopaminergic neuron loss and improved motor function. The mechanism was linked to the attenuation of inflammatory responses mediated by microglial activation .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound in microglial cultures treated with lipopolysaccharide (LPS). The results demonstrated that treatment with the compound led to a significant reduction in nitric oxide production and pro-inflammatory cytokine release, suggesting its potential as a therapeutic agent for neuroinflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.